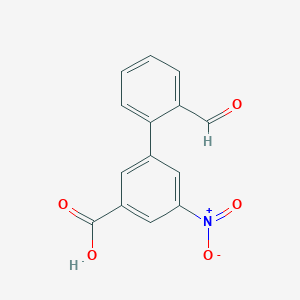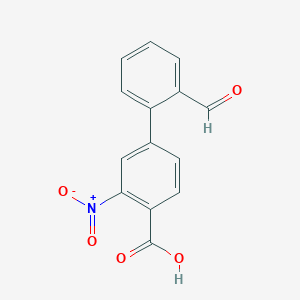
2-(3-Formylphenyl)-6-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% (2-FMB-95) is an organic compound composed of a phenyl ring with a methyl group attached to the 6th carbon, and a formyl group attached to the 3rd carbon. It is a white crystalline solid with a melting point of 76°C (168°F). 2-FMB-95 is widely used in the synthesis of organic compounds and in scientific research.
Applications De Recherche Scientifique
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research due to its unique properties. It is used in the synthesis of organic compounds and in the study of enzyme kinetics. It can also be used to study the effects of organic compounds on various biological systems. 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been used in studies of the effects of drugs on the brain and other organs, as well as in the study of the effects of environmental pollutants on human health.
Mécanisme D'action
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs, hormones, and other molecules. The inhibition of these enzymes can lead to a decrease in the activity of the target molecule, which can have a variety of effects depending on the molecule being targeted.
Biochemical and Physiological Effects
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, hormones, and other molecules. It has also been found to inhibit the activity of certain proteins involved in the transport of molecules across cell membranes. In addition, 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% is a useful compound for laboratory experiments due to its high purity and low toxicity. It is also relatively easy to synthesize and store. However, it can be difficult to obtain in large quantities and it is sensitive to light and heat.
Orientations Futures
The potential applications of 2-(3-Formylphenyl)-6-methylbenzoic acid, 95% are numerous. It could be used in the development of new drugs, in the study of the effects of environmental pollutants on human health, and in the study of the effects of drugs on the brain and other organs. Additionally, it could be used in the study of enzyme kinetics and in the development of new organic compounds. Finally, it could be used in the development of new methods for synthesizing organic compounds and for the study of the effects of organic compounds on various biological systems.
Méthodes De Synthèse
2-(3-Formylphenyl)-6-methylbenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-formylbenzoic acid with anhydrous sodium acetate and acetic acid in a 1:1:1 molar ratio. This reaction yields 2-formylbenzoic acid. The second step involves the reaction of 2-formylbenzoic acid with methyl iodide in the presence of a base. This yields 2-(3-formylphenyl)-6-methylbenzoic acid. The third step involves the recrystallization of the 2-(3-formylphenyl)-6-methylbenzoic acid to yield the final product, 2-(3-Formylphenyl)-6-methylbenzoic acid, 95%.
Propriétés
IUPAC Name |
2-(3-formylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-4-2-7-13(14(10)15(17)18)12-6-3-5-11(8-12)9-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBJSPPSEBBTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688864 |
Source


|
| Record name | 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-12-7 |
Source


|
| Record name | 3'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














